Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate
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Overview
Description
Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate is a complex organic compound that features a unique combination of functional groups, including a benzyl ester, a pyrimidine ring, and an azetidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed via a cyclization reaction, often involving the use of a suitable amine and a halogenated precursor.
Coupling Reactions: The pyrimidine and azetidine intermediates are then coupled together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester or the pyrimidine ring, using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine or azetidine rings.
Reduction: Reduced forms of the pyrimidine or azetidine rings.
Substitution: Substituted derivatives at the benzyl ester or pyrimidine ring.
Hydrolysis: Benzyl alcohol and the corresponding carboxylic acid.
Scientific Research Applications
Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activities, including antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: It is used in the study of enzyme interactions and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The azetidine ring, due to its strained nature, can undergo ring-opening reactions that may lead to the formation of reactive intermediates, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid analog with similar structural features.
Phenylpyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Benzyl esters: Compounds with similar ester functional groups but different core structures.
Uniqueness
Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate is unique due to its combination of a pyrimidine ring, an azetidine ring, and a benzyl ester This combination imparts specific chemical reactivity and biological activity that is not commonly found in other compounds
Properties
IUPAC Name |
benzyl 2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(30-15-17-7-3-1-4-8-17)12-24-23(29)19-13-27(14-19)21-11-20(25-16-26-21)18-9-5-2-6-10-18/h1-11,16,19H,12-15H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXHZZWOWVMZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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